molecular formula C7H7N3 B1267610 1H-benzimidazol-1-amine CAS No. 6299-92-9

1H-benzimidazol-1-amine

Cat. No.: B1267610
CAS No.: 6299-92-9
M. Wt: 133.15 g/mol
InChI Key: HXYXDTAROKJMBO-UHFFFAOYSA-N
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Description

1H-Benzimidazol-1-amine is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1H-benzimidazol-1-amine plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and various kinases . These interactions often involve the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of this compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which have significant biological and pharmacological activities .

Scientific Research Applications

Properties

IUPAC Name

benzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXDTAROKJMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286364
Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-92-9
Record name 6299-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazol-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a mixed slovent of water(50 ml) and ethanol(50 ml) was dissolved 19.64 g(35 mmol) of potassium hydroxide and 5.91 g(5 mmol) of 1H-benzimidazole was added thereto. Water(10 ml) containing 14.41 g (125 mmol) of hydroxylamine-O-sulfonic acid was slowly added while maintaining the temperature at 30° C. and the mixture was stirred at the same temperature for 18 hours.
Quantity
19.64 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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